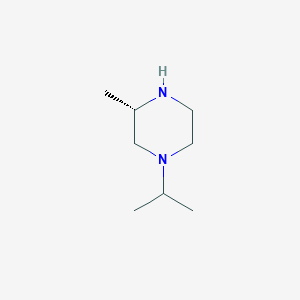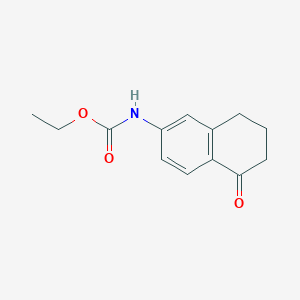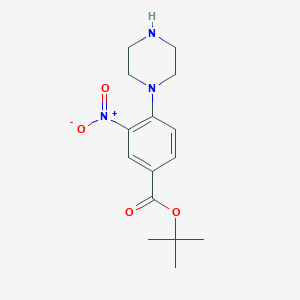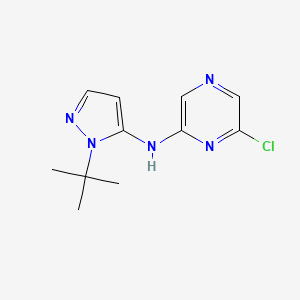
N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine
Descripción general
Descripción
The compound “N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with two nitrogen atoms in the ring . The “tert-Butyl” group is a common substituent in organic chemistry, known for its bulky nature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, N-tert-butyl amides can be synthesized by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butyl group is known to have a significant impact on the molecular structure and properties of the compounds it is part of .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, tert-butyl groups can participate in [2 + 2 + 1] cycloaddition reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The compound N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine is involved in various synthetic pathways, demonstrating its versatility in organic chemistry. For example, it participates in the synthesis of imidazo-azines through flash vacuum thermolysis, highlighting efficient yield and regioselective cyclization processes. This method showcases the compound's role in creating complex heterocyclic systems, which are foundational in pharmaceutical research and material science (Justyna et al., 2017).
Catalysis and Ligand Behavior
Another significant application is its involvement in catalysis and as a ligand in coordination chemistry. The compound's structure has been manipulated to create diverse catalytic systems, which are critical in synthetic organic transformations, such as hydrophosphination and hydroamination reactions. These reactions are essential for developing novel organic compounds with potential pharmaceutical applications (Basalov et al., 2014).
Material Science and Optoelectronic Properties
In material science, derivatives of N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine have been studied for their structure-dependent optical properties. These properties are crucial for developing advanced materials for optoelectronic devices, highlighting the compound's role in the synthesis of materials with specific electronic and photophysical characteristics (Palion-Gazda et al., 2019).
Antitumor and Antibacterial Research
Furthermore, the compound and its derivatives have been explored for their biological activities, including antitumor and antibacterial effects. This research avenue is crucial for the discovery of new therapeutic agents, where the compound's chemical framework is manipulated to enhance biological efficacy against cancer cells and microbial pathogens (Hu et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-tert-butylpyrazol-3-yl)-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-11(2,3)17-10(4-5-14-17)16-9-7-13-6-8(12)15-9/h4-7H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTJPJGBOWWFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)NC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731117 | |
| Record name | N-(1-tert-Butyl-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine | |
CAS RN |
1010086-61-9 | |
| Record name | N-(1-tert-Butyl-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



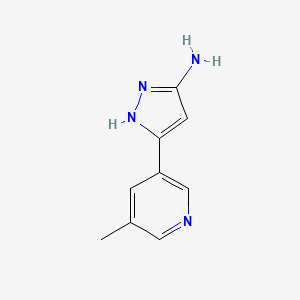
amino}-4,4-dimethylpentanoic acid](/img/structure/B1508203.png)
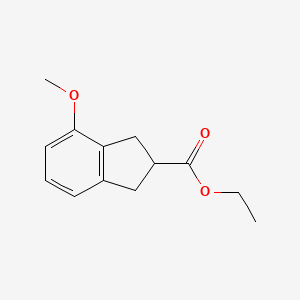

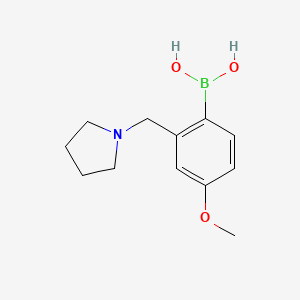
![7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1508250.png)
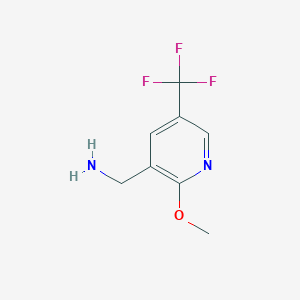
![Methyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate](/img/structure/B1508257.png)
![2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B1508259.png)
